molecular formula C10H12N4O3 B10823185 Didanosine-d2

Didanosine-d2

Cat. No.: B10823185
M. Wt: 238.24 g/mol
InChI Key: BXZVVICBKDXVGW-UAEUXGDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Didanosine-d2 is a deuterium-labeled version of Didanosine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The deuterium labeling is often used in scientific research to trace the compound’s metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Didanosine-d2 involves the incorporation of deuterium into Didanosine. One common method includes the catalytic hydrogenation of Didanosine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the purity and consistency of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: Didanosine-d2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various deuterated analogs and metabolites of this compound, which are useful in pharmacokinetic studies .

Scientific Research Applications

Didanosine-d2 has a wide range of applications in scientific research:

Mechanism of Action

Didanosine-d2, like Didanosine, is metabolized intracellularly to its active form, dideoxyadenosine triphosphate. This active metabolite inhibits the HIV reverse transcriptase enzyme by competing with natural deoxyadenosine triphosphate, thereby terminating the viral DNA chain elongation. This mechanism effectively suppresses HIV replication .

Comparison with Similar Compounds

Uniqueness: Didanosine-d2 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracing in metabolic studies, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

2,8-dideuterio-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i4D,5D

InChI Key

BXZVVICBKDXVGW-UAEUXGDOSA-N

Isomeric SMILES

[2H]C1=NC2=C(C(=O)N1)N=C(N2[C@H]3CC[C@H](O3)CO)[2H]

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Origin of Product

United States

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